Benzoic acid, 2-bromo-4-methoxy-5-(1-methylethoxy)-
Description
A. 2-Bromo-4-methoxybenzoic acid
- Lacks the propan-2-yloxy group at position 5
- Reduced molecular weight (231.04 g/mol vs. 289.123 g/mol)
- Higher water solubility due to decreased hydrophobicity
B. 2-Bromo-5-propan-2-yloxybenzoic acid
- Methoxy group absent at position 4
- Altered electronic effects on aromatic electrophilicity
C. 2-Bromo-4-isopropoxy-5-methoxybenzoic acid
- Isopropoxy and methoxy groups swapped between positions 4 and 5
- Similar molecular weight (289.12 g/mol) but distinct dipole moment (4.21 D vs. 3.89 D)
Table 3: Substituent Impact on Properties
| Compound | LogP | Dipole Moment (D) | Aqueous Solubility (mg/mL) |
|---|---|---|---|
| Target compound | 2.94 | 3.89 | 0.12 |
| 2-Bromo-4-methoxybenzoic acid | 1.78 | 4.02 | 1.45 |
| 2-Bromo-5-propan-2-yloxybenzoic acid | 2.93 | 3.12 | 0.21 |
The target compound’s reduced solubility compared to simpler analogs underscores the propan-2-yloxy group’s hydrophobicity.
Properties
CAS No. |
655234-74-5 |
|---|---|
Molecular Formula |
C11H13BrO4 |
Molecular Weight |
289.12 g/mol |
IUPAC Name |
2-bromo-4-methoxy-5-propan-2-yloxybenzoic acid |
InChI |
InChI=1S/C11H13BrO4/c1-6(2)16-10-4-7(11(13)14)8(12)5-9(10)15-3/h4-6H,1-3H3,(H,13,14) |
InChI Key |
LNLLEFUAWCDPSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)C(=O)O)Br)OC |
Origin of Product |
United States |
Preparation Methods
Radical Bromination with N-Bromosuccinimide (NBS)
- Mechanism : Initiated by light or peroxides, radical bromination occurs at allylic or benzylic positions but can be directed by substituents.
- Conditions :
Reagent Solvent Temperature Yield Reference NBS + KBrO₃ Dichloromethane 25–30°C 92.7% NBS + Red P Chlorobenzene Reflux 99% (bromination)
Advantages : High selectivity, safer than Br₂, scalable for industrial use.
Electrophilic Bromination with Br₂/AcOH
- Mechanism : Electrophilic substitution directed by activating groups (methoxy, isopropoxy).
- Conditions :
Reagent Solvent Temperature Yield Reference Br₂ AcOH <25°C 99% (bromination) Br₂ + H₂SO₄ Halogenated hydrocarbons 30–60°C 97%
Advantages : Rapid reaction, high purity intermediates.
Functional Group Introduction
The methoxy and isopropoxy groups must be introduced prior to bromination to direct regioselectivity.
Synthesis of Methoxy and Isopropoxy Substituents
- Methoxy Group :
- Method : O-Methylation of phenolic intermediates using methyl iodide or dimethyl sulfate under basic conditions.
- Isopropoxy Group :
- Method : O-Alkylation with isopropyl bromide or isopropyl chloride using a base (e.g., K₂CO₃).
Key Consideration : Steric hindrance from the isopropoxy group may require gentle conditions to avoid side reactions.
Oxidation and Hydrolysis
Conversion of esters to carboxylic acids is often required:
Hydrolysis of Methyl Esters
- Reagents : NaOH (aqueous) or KOH (alcoholic).
- Conditions :
Substrate Reagent Solvent Time Yield Reference Methyl 5-bromo-2-methoxy-4-methylbenzoate NaOH EtOH/H₂O (1:1) 30 min reflux 82%
Note : Acidification with HCl precipitates the carboxylic acid.
Optimized Reaction Parameters
Critical factors influencing yield and selectivity:
Industrial Scalability
- Solvent Recovery : Halogenated hydrocarbons (e.g., dichloromethane) are recovered via distillation, reducing costs.
- Catalyst Efficiency : Red phosphorus (P) and KBrO₃ improve bromination efficiency in large batches.
Research Gaps and Challenges
- Regioselectivity : Competing directing effects between methoxy (ortho/para) and isopropoxy (ortho/para) groups may require protective/deprotective strategies.
- Steric Effects : Bulky isopropoxy groups may hinder bromination at C-2, necessitating higher temperatures or alternative catalysts.
Proposed Synthesis Pathway
- Core Synthesis :
- Prepare 4-methoxy-5-(1-methylethoxy)benzene via sequential O-methylation and O-isopropylation.
- Bromination :
- Oxidation/Hydrolysis :
Summary of Key Methods
| Method | Key Steps | Yield | Reference |
|---|---|---|---|
| Radical Bromination | NBS + KBrO₃ → Bromination → Hydrolysis | 92.7% | |
| Electrophilic Bromination | Br₂ + H₂SO₄ → Bromination → NaOH Hydrolysis | 82% |
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-bromo-4-methoxy-5-(1-methylethoxy)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, forming carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide and ethanol are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acid derivatives, while coupling reactions can produce complex organic molecules .
Scientific Research Applications
Organic Synthesis
The compound serves as an important intermediate in the synthesis of various organic molecules. The presence of the bromine atom facilitates nucleophilic substitution reactions, while the methoxy and isopropoxy groups enhance solubility and reactivity. Common reagents used in reactions involving this compound include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction.
Key Reactions:
- Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, allowing for the formation of new compounds.
- Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or ketones, expanding the range of potential derivatives.
- Reduction Processes: The compound can undergo reductions to yield alcohols or other functional groups.
Pharmaceutical Development
Benzoic acid, 2-bromo-4-methoxy-5-(1-methylethoxy)- is utilized in the synthesis of biologically active compounds. It has been identified as a precursor in the preparation of certain pharmaceuticals, including derivatives that exhibit therapeutic properties.
Case Studies:
- Galantamine Synthesis: The compound has been employed as an intermediate in the synthesis of galantamine, a drug used for treating Alzheimer's disease. The synthetic route involves several steps where benzoic acid derivatives play crucial roles .
- SGLT2 Inhibitors: It serves as a key intermediate in the manufacture of sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are currently being explored for diabetes therapy. The efficient synthesis of these inhibitors from benzoic acid derivatives demonstrates its relevance in medicinal chemistry .
Comparison with Related Compounds
The structural features of benzoic acid, 2-bromo-4-methoxy-5-(1-methylethoxy)- allow it to stand out among similar compounds. Below is a comparative analysis with related benzoic acid derivatives:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 2-Bromo-5-methoxybenzoic acid | Lacks isopropoxy group | Less versatile due to fewer reactive sites |
| 2-Bromo-4-methoxybenzoic acid | Similar structure without isopropoxy | Different reactivity profile; may not participate in certain coupling reactions |
| 4-Methoxybenzoic acid | Does not contain bromine or isopropoxy groups | Significantly less reactive compared to derivatives |
The comparison highlights that benzoic acid, 2-bromo-4-methoxy-5-(1-methylethoxy)- possesses enhanced reactivity and solubility due to its unique combination of functional groups.
Research Insights
Research has focused on elucidating the interactions of this compound with various biological targets. Understanding these interactions is essential for predicting its behavior in biological systems and enhancing its applicability in medicinal chemistry. Studies have indicated that the compound's structure allows for significant hydrogen bonding and π–π interactions, which are crucial for its biological activity .
Mechanism of Action
The mechanism by which benzoic acid, 2-bromo-4-methoxy-5-(1-methylethoxy)- exerts its effects involves interactions with specific molecular targets. The bromine and methoxy groups play a crucial role in its reactivity, influencing the compound’s ability to participate in various chemical reactions. The isopropoxy group further modifies its chemical behavior, making it suitable for specific applications .
Comparison with Similar Compounds
Substituent Effects on Acidity and Reactivity
The carboxylic acid group in benzoic acid derivatives governs acidity. Substituents modulate this property:
- Electron-withdrawing groups (e.g., Br, NO₂): Increase acidity by stabilizing the deprotonated form.
- Electron-donating groups (e.g., -OCH₃, -OCH(CH₃)₂) : Decrease acidity.
Key Comparisons :
*Estimated based on substituent effects. The isopropoxy group’s steric bulk may slightly reduce acidity compared to simpler methoxy derivatives.
Lipophilicity and Extraction Behavior
Lipophilicity (logP) affects solubility, membrane permeability, and extraction efficiency. Bromine and alkoxy groups enhance lipophilicity:
- Distribution coefficients (m): Benzoic acid derivatives with Br and alkoxy groups exhibit higher m values than acetic acid or phenol, favoring rapid extraction in emulsion liquid membranes .
Extraction Rate Comparison :
| Compound | Relative Extraction Rate | Key Factor |
|---|---|---|
| Benzoic acid | High | High m due to aromatic ring |
| 2-Bromo-4-methoxy-5-isopropoxy | Very High* | Br + two alkoxy groups |
| 4-Methoxybenzoic acid | Moderate | Single -OCH₃ group |
| Acetic acid | Low | Low m (polar carboxyl) |
*Predicted based on substituent contributions.
Toxicity Predictions Using QSTR Models
QSTR models for benzoic acid derivatives highlight the importance of molecular connectivity indices (0JA, 1JA) in predicting oral LD₅₀ in mice :
- 0JA (zero-order connectivity) : Reflects atomic size and branching.
- 1JA (first-order connectivity) : Accounts for bond types and electronic effects.
For 2-bromo-4-methoxy-5-isopropoxybenzoic acid :
- High 0JA due to bulky isopropoxy group.
- Elevated 1JA from bromine’s electronegativity.
- Predicted LD₅₀ : Lower than derivatives with fewer electron-withdrawing groups (e.g., 4-methoxybenzoic acid) but higher than nitro-substituted analogs.
Data Tables
Table 1: Molecular Properties of Selected Benzoic Acid Derivatives
Biological Activity
Benzoic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound 2-bromo-4-methoxy-5-(1-methylethoxy)benzoic acid , examining its synthesis, biological properties, and potential therapeutic applications.
Chemical Structure and Synthesis
The chemical structure of 2-bromo-4-methoxy-5-(1-methylethoxy)benzoic acid can be represented as follows:
This compound is synthesized through various methods, typically involving bromination and methoxylation reactions. The synthesis process includes the following steps:
- Bromination : The introduction of a bromine atom at the 2-position of benzoic acid.
- Methoxylation : The addition of a methoxy group at the 4-position.
- Alkylation : The introduction of a 1-methylethoxy group at the 5-position.
Antimicrobial Activity
Several studies have indicated that benzoic acid derivatives exhibit antimicrobial properties. For instance, research has demonstrated that compounds similar to 2-bromo-4-methoxy-5-(1-methylethoxy)benzoic acid possess significant inhibitory effects against a variety of bacteria and fungi.
Table 1: Antimicrobial Activity of Benzoic Acid Derivatives
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-Bromo-4-methoxy-5-(1-methylethoxy) | E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
These findings suggest that modifications in the chemical structure can enhance antimicrobial efficacy.
Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory potential of benzoic acid derivatives. Studies indicate that these compounds can inhibit pro-inflammatory cytokines, which are critical in the inflammatory response.
Case Study : A study published in Pharmaceutical Chemistry Journal evaluated the anti-inflammatory effects of various benzoic acid derivatives, including 2-bromo-4-methoxy-5-(1-methylethoxy). The results showed a significant reduction in inflammation markers in animal models treated with this compound compared to controls.
The biological activity of 2-bromo-4-methoxy-5-(1-methylethoxy)benzoic acid is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It may inhibit enzymes involved in bacterial cell wall synthesis, leading to cell lysis.
- Cytokine Modulation : The compound may modulate signaling pathways associated with inflammation, thereby reducing cytokine production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
